

# Application Notes and Protocols for Diethylglycine as a Buffering Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Diethylglycine**

Cat. No.: **B167607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N,N-Diethylglycine** is a derivative of the amino acid glycine, characterized by two ethyl groups attached to the nitrogen atom. While not as commonly employed as other well-established biological buffers, its chemical structure suggests potential utility as a buffering agent in specific pH ranges. These application notes provide a comprehensive overview of the known properties of **N,N-Diethylglycine** and a generalized protocol for its use as a buffering agent.

Disclaimer: Limited experimental data is available in the scientific literature regarding the precise pKa and buffering capacity of **N,N-Diethylglycine**. The information presented here is based on the properties of structurally similar compounds and general chemical principles. Researchers should perform their own validation experiments to determine the suitability of **Diethylglycine** for their specific applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Diethylglycine** is presented in Table 1. Notably, an experimentally determined pKa is not readily available. However, based on the pKa values of the structurally related compounds N,N-Dimethylglycine ( $pK_{a2} \approx 9.89$ ) and N-Ethylglycine ( $pK_{a2} \approx 10.43$ ), the second pKa of **N,N-Diethylglycine**, corresponding to the deprotonation of the diethylamino group, is estimated to be in the range of 9.5 to 10.5. This suggests that **Diethylglycine** would be most effective as a buffer in a basic pH range.

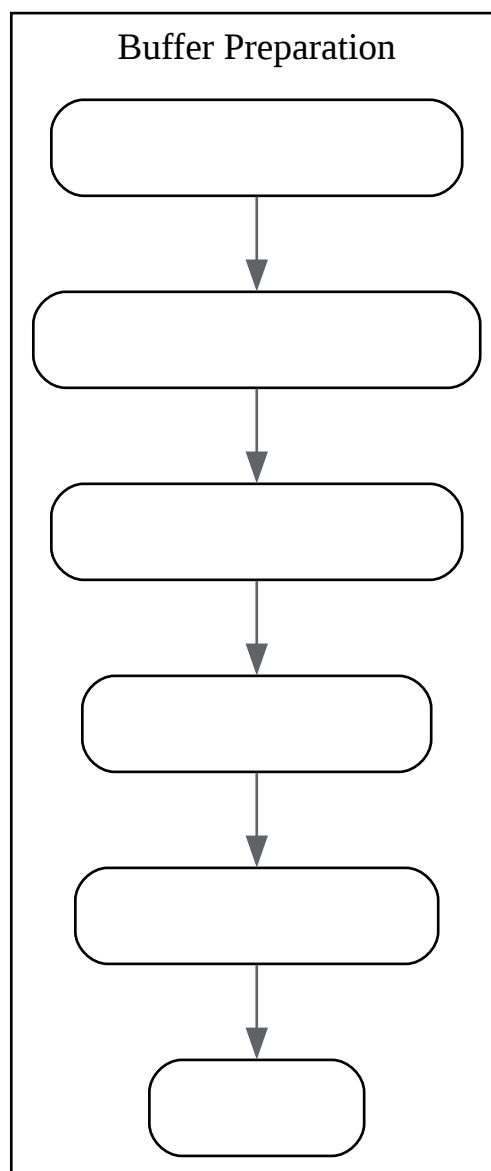


Table 1: Physicochemical Properties of N,N-Diethylglycine

| Property                           | Value                                          | Source                          |
|------------------------------------|------------------------------------------------|---------------------------------|
| Molecular Formula                  | C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub> | <a href="#">[1]</a>             |
| Molecular Weight                   | 131.17 g/mol                                   | <a href="#">[1]</a>             |
| CAS Number                         | 1606-01-5                                      | <a href="#">[1]</a>             |
| Appearance                         | White to light brown solid                     | <a href="#">[2]</a>             |
| pK <sub>a1</sub> (Carboxylic Acid) | Estimated ~2-3                                 | Inferred from related compounds |
| pK <sub>a2</sub> (Amine)           | Estimated ~9.5-10.5                            | Inferred from related compounds |
| Solubility in DMSO                 | 50 mg/mL                                       | <a href="#">[2]</a>             |
| Water Solubility                   | Soluble                                        | <a href="#">[3]</a>             |

## Buffering Principles and Estimated Buffering Range

The buffering capacity of N,N-Diethylglycine is attributed to its ability to donate and accept protons. The relevant equilibrium for buffering in the basic range is the protonation and deprotonation of the tertiary amine.

Figure 1: Acid-Base Equilibrium of N,N-Diethylglycine

$\text{OH}^-$  $\text{H}^+$ 

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,N-DIETHYGLYCINE SODIUM SALT CAS#: 5426-55-1 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Diethylglycine as a Buffering Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167607#protocol-for-using-diethylglycine-as-a-buffering-agent]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)